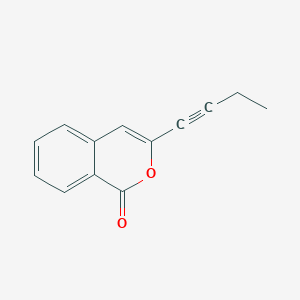
1H-2-Benzopyran-1-one, 3-(1-butynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-2-Benzopyran-1-one, 3-(1-butynyl)- is a chemical compound belonging to the class of isocoumarins. Isocoumarins are naturally occurring lactones with a wide range of biological activities. This compound is characterized by the presence of a benzopyran ring fused with a lactone ring and a butynyl group at the 3-position .
Métodos De Preparación
The synthesis of 1H-2-Benzopyran-1-one, 3-(1-butynyl)- typically involves the condensation of 2-carboxybenzaldehyde with bromoacetophenone derivatives, followed by further reactions with various aromatic aldehydes . The reaction conditions often include the use of potassium carbonate (K2CO3) as a base and ethyl methyl ketone as a solvent . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Análisis De Reacciones Químicas
1H-2-Benzopyran-1-one, 3-(1-butynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The butynyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Aplicaciones Científicas De Investigación
1H-2-Benzopyran-1-one, 3-(1-butynyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various biologically active compounds.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1H-2-Benzopyran-1-one, 3-(1-butynyl)- involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to inhibit certain enzymes and disrupt cellular processes. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .
Comparación Con Compuestos Similares
1H-2-Benzopyran-1-one, 3-(1-butynyl)- can be compared with other isocoumarins such as:
Isocoumarin (1H-2-benzopyran-1-one): A simpler structure without the butynyl group, known for its antimicrobial properties.
3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one: A derivative with additional hydroxyl and methyl groups, exhibiting different biological activities.
Bis-(1H-2-benzopyran-1-one) derivatives: Compounds with two benzopyran rings, showing enhanced biological activities compared to single-ring isocoumarins.
The uniqueness of 1H-2-Benzopyran-1-one, 3-(1-butynyl)- lies in its butynyl group, which imparts distinct chemical and biological properties compared to other isocoumarins.
Propiedades
Número CAS |
654058-25-0 |
|---|---|
Fórmula molecular |
C13H10O2 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
3-but-1-ynylisochromen-1-one |
InChI |
InChI=1S/C13H10O2/c1-2-3-7-11-9-10-6-4-5-8-12(10)13(14)15-11/h4-6,8-9H,2H2,1H3 |
Clave InChI |
HXCUAJOYXLPFND-UHFFFAOYSA-N |
SMILES canónico |
CCC#CC1=CC2=CC=CC=C2C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















